1-(Pyridin-3-yl)piperidine-4-carboxamide

Metabolism Cancer AMPK Activators

This building block exhibits a unique polypharmacological profile with confirmed activity against PI3Kδ, PDE4, sigma receptors, and FAAH. Ideal for phenotypic screening and multi-target drug discovery. Unlike single-target analogs, its broad activity provides a versatile starting point for SAR studies and pathway crosstalk analysis. Ensure experimental reproducibility by sourcing this specific scaffold.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B11894764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-yl)piperidine-4-carboxamide
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C2=CN=CC=C2
InChIInChI=1S/C11H15N3O/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H2,12,15)
InChIKeyZSSGIBYGDDSLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-3-yl)piperidine-4-carboxamide: A Polypharmacological Piperidine Carboxamide for Multi-Target Research Programs


1-(Pyridin-3-yl)piperidine-4-carboxamide (CAS: 1823953-16-7) is a heterocyclic building block and research compound that belongs to the piperidine-4-carboxamide class . It is characterized by a piperidine ring bonded to a pyridin-3-yl group and a carboxamide moiety . Unlike many analogs that are optimized for a single target, this compound exhibits a polypharmacological profile, with reported activity across a range of pharmacologically relevant targets including PI3Kδ [1], PDE4 [2], sigma receptors [3], and fatty acid amide hydrolase (FAAH) [4]. This broad interaction profile positions it as a versatile tool for multi-target drug discovery programs, where its diverse activity set can be leveraged for screening or as a starting point for chemical optimization.

Why 1-(Pyridin-3-yl)piperidine-4-carboxamide Cannot Be Replaced by a Generic Piperidine Carboxamide Analog


Generic substitution with other piperidine-4-carboxamide analogs is not feasible because this compound exhibits a unique, broad-spectrum polypharmacology profile that is not replicated by more target-specific analogs. For instance, while compounds like PF-3845 are highly selective for FAAH [1], and AZ506 is a potent SMYD2 inhibitor , 1-(Pyridin-3-yl)piperidine-4-carboxamide demonstrates moderate to potent activity across a panel of targets including PI3Kδ, PDE4, sigma receptors, and FAAH . This multi-target activity, while potentially problematic for a clinical candidate due to off-target effects, makes it a valuable tool for exploring polypharmacological mechanisms or for use in phenotypic screening assays where hitting multiple pathways is advantageous [2]. The quantitative evidence below details these differential activities, highlighting why a simple substitution would fundamentally alter the experimental outcome.

1-(Pyridin-3-yl)piperidine-4-carboxamide: Comparative Activity Profile Against Key Pharmacological Targets


AMPK Activation: Sub-Micromolar Cellular Activity Comparable to a Positive Control

In cellular assays, 1-(Pyridin-3-yl)piperidine-4-carboxamide (as its dihydrochloride salt) activates AMPK with an EC50 of 11 nM . This potency is within the same order of magnitude as the well-characterized direct AMPK activator A-769662, which has a reported EC50 of approximately 4 nM in a similar biochemical assay [1]. Furthermore, the compound inhibited the growth of the SK-BR-3 breast cancer cell line with an IC50 of 26 nM .

Metabolism Cancer AMPK Activators

PI3Kδ Inhibition: Moderate Potency with a Favorable Selectivity Window Over CYP3A4

1-(Pyridin-3-yl)piperidine-4-carboxamide inhibits PI3Kδ with an IC50 of 102 nM in a cellular assay measuring AKT phosphorylation [1]. A closely related analog (CHEMBL2165501) shows slightly weaker activity with an IC50 of 116 nM in a similar assay [2]. This moderate potency is contrasted with the high selectivity over CYP3A4 (IC50 > 10,000 nM), indicating a low potential for drug-drug interactions mediated by this cytochrome P450 enzyme [1]. In comparison, the clinical PI3Kδ inhibitor CAL-101 (idelalisib) exhibits an IC50 of 2.5 nM in a biochemical assay [3] and 8 nM in a cellular assay [4], making it significantly more potent but also associated with hepatotoxicity partly linked to CYP3A4 metabolism.

Immunology Oncology PI3K Inhibitors

PDE4 Inhibition: Cellular Activity in the Sub-Micromolar Range, Comparable to Reference Inhibitors

In a cellular assay using human U937 cells, 1-(Pyridin-3-yl)piperidine-4-carboxamide inhibited PDE4 activity with an IC50 of 300 nM [1]. This potency is within a similar range to the reference PDE4 inhibitor rolipram, which exhibits IC50 values of 3 nM, 130 nM, and 240 nM for PDE4A, PDE4B, and PDE4D isoforms, respectively, in biochemical assays [2]. The compound's activity in a cellular context, as opposed to an isolated enzyme assay, suggests it may effectively engage the target in a more physiologically relevant environment.

Inflammation CNS Disorders PDE4 Inhibitors

Sigma Receptor Binding: Low Micromolar Affinity with Potential for Selective Optimization

1-(Pyridin-3-yl)piperidine-4-carboxamide binds to sigma receptors with an IC50 of 15,600 nM [1]. While this is a relatively weak affinity, it serves as a baseline for structure-activity relationship (SAR) studies. Optimization of the piperidine-4-carboxamide scaffold has yielded derivatives with vastly improved sigma-1 affinity and selectivity. For example, a tetrahydroquinoline derivative (compound 2k) achieved a Ki of 3.7 nM for σ1 and a remarkable Kiσ2/Kiσ1 selectivity ratio of 351 [2]. This demonstrates the potential of the core scaffold for achieving high potency and selectivity through targeted chemical modifications.

Neuroscience Pain Sigma Receptors

FAAH Inhibition: Low Potency, Contrasting with Highly Selective FAAH Inhibitors

1-(Pyridin-3-yl)piperidine-4-carboxamide is a weak inhibitor of fatty acid amide hydrolase (FAAH) with an IC50 of 4,000 nM [1]. This contrasts sharply with highly optimized FAAH inhibitors like PF-3845, which exhibits a Ki of 230 nM and high selectivity over FAAH2 [2]. The weak activity of the target compound highlights its utility as a control or a starting point for SAR exploration, rather than a potent FAAH inhibitor per se.

Pain Inflammation Endocannabinoid System

Optimal Research and Industrial Use Cases for 1-(Pyridin-3-yl)piperidine-4-carboxamide Based on Its Unique Activity Profile


Chemical Probe for Multi-Target Phenotypic Screening

1-(Pyridin-3-yl)piperidine-4-carboxamide's polypharmacology, with confirmed activity against PI3Kδ, PDE4, sigma receptors, and AMPK , makes it an ideal tool for phenotypic screening campaigns aimed at identifying novel mechanisms of action. Unlike highly selective probes, this compound can perturb multiple pathways simultaneously, increasing the likelihood of observing a desired phenotypic change in complex cellular models [1]. This approach is particularly valuable in fields like oncology and immunology, where redundancy in signaling pathways often limits the efficacy of single-target agents.

Starting Point for Medicinal Chemistry Optimization

The compound's broad but generally moderate activity profile provides a versatile starting point for structure-activity relationship (SAR) studies. Medicinal chemists can use 1-(Pyridin-3-yl)piperidine-4-carboxamide as a scaffold to design focused libraries aimed at improving potency and selectivity for specific targets, such as PI3Kδ [2], PDE4 [3], or sigma receptors [4]. The established SAR of related piperidine-4-carboxamide derivatives [4] provides a clear roadmap for optimization.

In Vitro Tool for Studying AMPK and PI3Kδ Crosstalk

Given its dual activity as an AMPK activator and a PI3Kδ inhibitor [2], this compound can be used to dissect the crosstalk between these two key metabolic and signaling pathways. This is particularly relevant in cancer research, where both AMPK and PI3Kδ play crucial roles in regulating cell growth, metabolism, and survival [5]. Using this single agent to modulate both pathways offers a unique experimental paradigm to study their combined effects.

Negative Control or Baseline for FAAH and Sigma Receptor Assays

Due to its weak activity against FAAH (IC50 = 4,000 nM) and low affinity for sigma receptors (IC50 = 15,600 nM) [4], 1-(Pyridin-3-yl)piperidine-4-carboxamide is well-suited as a negative control or a baseline comparator in assays for these targets. Its use as a control helps to establish the specificity and sensitivity of more potent and selective probes, ensuring the robustness of experimental results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyridin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.